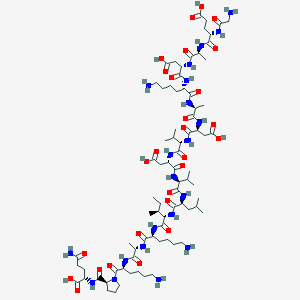
4-Decylpyridine
Descripción general
Descripción
4-Decylpyridine is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The decyl group attached to the 4-position of the pyridine ring makes it a long-chain alkylpyridine. This structural modification imparts different physical and chemical properties compared to pyridine itself.
Synthesis Analysis
The synthesis of 4-decylpyridine derivatives, such as 4-Amino-decylpyridinium bromide (ADPBr), involves the quaternization of 4-aminopyridine with decyl bromide. The reaction is typically carried out at high temperatures around 200°C for a short duration, resulting in a moderate yield of the product .
Molecular Structure Analysis
The molecular structure of 4-decylpyridine derivatives can be characterized using various analytical techniques such as FT-IR, 1H NMR, and 13C NMR. These techniques help in confirming the substitution of the decyl group at the 4-position of the pyridine ring .
Chemical Reactions Analysis
4-Decylpyridine derivatives exhibit antimicrobial properties, which can be attributed to their ability to interact with bacterial cell membranes. The minimum inhibition concentration (MIC) method has shown that these compounds have good activity against gram-negative bacteria like E. coli .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-decylpyridine derivatives are influenced by the long alkyl chain. These properties include solubility in various solvents, melting and boiling points, and surface activity. The antimicrobial activity of these compounds is a significant chemical property, which has been evaluated and confirmed through studies .
Relevant Case Studies
One of the case studies involves the antimicrobial 4-Amino-decylpyridinium bromide cationic surfactant, which was synthesized and characterized for its potential against E. coli. The study demonstrated that the compound has a MIC of 600 ppm for 2 × 10^4 CFU/mL of E. coli, indicating its effectiveness as an antimicrobial agent .
Aplicaciones Científicas De Investigación
1. Nerve Function and Recovery
4-Aminopyridine (4-AP), a structural analog of 4-Decylpyridine, has been found to improve nerve function and recovery. It restores conduction to demyelinated axons, improving function in demyelinating conditions. Studies show significant improvements in supported stepping ability and open field gait scores in dogs with chronic spinal cord injury when treated with 4-AP or its derivatives, indicating its potential in nerve recovery therapies (Lim et al., 2014). Similarly, transdermal delivery of 4-AP has been shown to enhance motor functional recovery and improve nerve morphology following sciatic nerve crush injury in mice (Clark et al., 2019).
2. Cardiac Function
4-AP is also used to study cardiac cells and tissues, especially in the context of potassium channels like HERG. It has been observed that 4-AP blocks these channels, leading to prolonged action potentials and modulation of ventricular repolarization, indicating its utility in cardiac research and potential therapeutic applications (Ridley et al., 2003).
3. Multiple Sclerosis Treatment
4-AP has shown promise in the treatment of multiple sclerosis (MS) by improving impulse conduction through demyelinated lesions, which translates into improved walking speed and muscle strength of the lower extremities in a subset of MS patients (Jensen et al., 2014).
4. Neuromuscular Function Enhancement
Studies have demonstrated that 4-AP can enhance neuromuscular and synaptic transmission by directly stimulating high voltage–activated (HVA) Ca2+ channels, independent of its blocking effect on voltage-activated K+ channels. This property makes 4-AP a potential candidate for improving neuromuscular function in various conditions (Li et al., 2014).
5. Solar Energy Applications
Derivatives of pyridine, such as 4- tert-Butylpyridine (t-BP), are used in solid-state dye-sensitized solar cells (ssDSSCs) to increase photovoltaic performance. The mechanism involves energy level adjustments and electron lifetime increase, demonstrating the role of pyridine derivatives in enhancing the efficiency of solar cells (Yang et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-decylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYRSCXMQFIFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074643 | |
| Record name | Pyridine, 4-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Decylpyridine | |
CAS RN |
1815-99-2 | |
| Record name | 4-Decylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1815-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001815992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-decyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Decylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)


